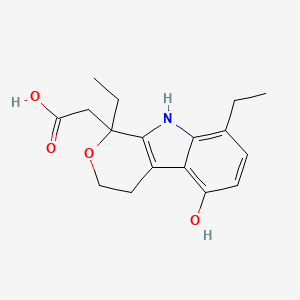
5-Hydroxy Etodolac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound is characterized by the presence of a hydroxyl group at the 5th position of the Etodolac molecule, which may influence its pharmacological properties and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Etodolac typically involves the hydroxylation of Etodolac. One common method is the biomimetic oxidation of Etodolac using iodosylbenzene catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction yields this compound along with other regioselective products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Etodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Etodolac.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodosylbenzene in the presence of tetraaryl-porphyrinatoiron(III) chlorides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 5-Oxo Etodolac.
Reduction: Etodolac.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
5-Hydroxy Etodolac has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in treating inflammatory conditions with possibly improved efficacy and reduced side effects compared to Etodolac.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 5-Hydroxy Etodolac is similar to that of Etodolac, involving the inhibition of cyclooxygenase enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the hydroxyl group may enhance its binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy Etodolac: Another hydroxylated derivative with similar properties.
Ketorolac: A structurally related NSAID with potent analgesic effects.
Uniqueness
5-Hydroxy Etodolac is unique due to the specific position of the hydroxyl group, which may confer distinct pharmacological properties. Its selective COX-2 inhibition and potential for reduced gastrointestinal side effects make it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI Key |
GGCMBDSUORPWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


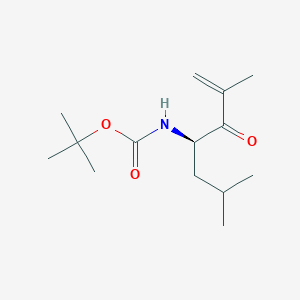
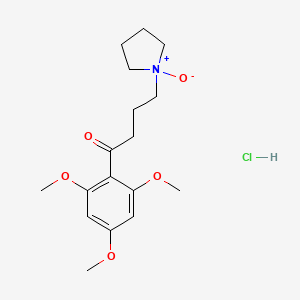
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
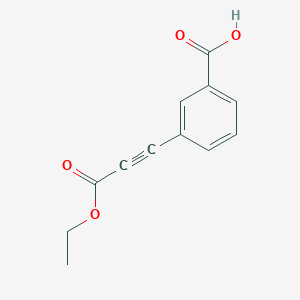
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
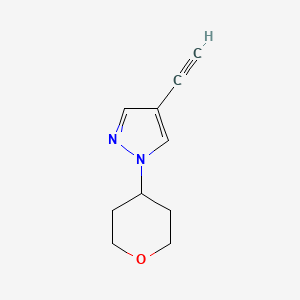
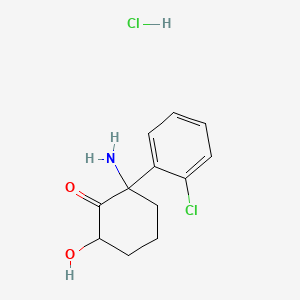
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
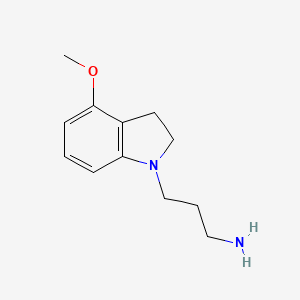
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
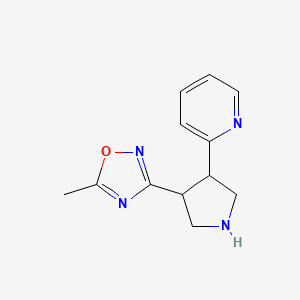
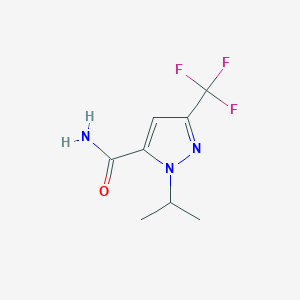
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
